D1 Receptor Affinity – 400‑Fold Reduction Relative to the R‑Enantiomer
In intact human astrocytoma D384 cells, SCH 23388 (the S‑enantiomer) inhibits dopamine‑stimulated cyclic AMP accumulation with a Ki of 560 nM, whereas the R‑enantiomer SCH 23390 exhibits a Ki of 1.2 nM under identical conditions, representing a 467‑fold difference in potency [1]. The D1/D5‑selective antagonist SKF 83566 yields a Ki of 0.8 nM in the same system, underscoring that the attenuation is stereochemistry‑driven rather than scaffold‑intrinsic [1].
| Evidence Dimension | D1 receptor functional antagonism (inhibition of dopamine‑stimulated cAMP accumulation) |
|---|---|
| Target Compound Data | Ki = 560 nM |
| Comparator Or Baseline | R-enantiomer (SCH 23390): Ki = 1.2 nM; SKF 83566: Ki = 0.8 nM |
| Quantified Difference | 467-fold less potent than SCH 23390; 700-fold less potent than SKF 83566 |
| Conditions | Human astrocytoma clone D384 intact cells; cAMP accumulation assay |
Why This Matters
Procuring the S‑enantiomer ensures stereochemically controlled negative‑control pharmacology; any contamination with the R‑enantiomer would introduce sub‑nanomolar D1 activity and invalidate experimental interpretation.
- [1] Balmforth, A. J., et al. (1988). J. Neurochem., 51(5), 1510–1515. PMID: 2459312. View Source
